![molecular formula C7H4F3NO2 B1588091 2-(Trifluoroacetoxy)pyridine CAS No. 96254-05-6](/img/structure/B1588091.png)
2-(Trifluoroacetoxy)pyridine
Overview
Description
2-(Trifluoroacetoxy)pyridine, also known as 2-Pyridyl trifluoroacetate, is a chemical compound with the molecular formula C7H4F3NO2. It is a mild trifluoroacetylating agent used for amines, alcohols, and phenols. This compound is known for its ability to introduce trifluoroacetyl groups into various substrates without the need for additional bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoroacetoxy)pyridine can be synthesized through the reaction of 2-hydroxypyridine with trifluoroacetic anhydride. The reaction typically occurs in the presence of a solvent such as dichloromethane and may require a catalyst like aluminum chloride to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetoxy)pyridine primarily undergoes trifluoroacetylation reactions. It is particularly effective in the trifluoroacetylation of arenes under Friedel–Crafts conditions .
Common Reagents and Conditions
Reagents: Aluminum chloride, dichloromethane, trifluoroacetic anhydride.
Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure efficient trifluoroacetylation.
Major Products
The major products formed from reactions involving this compound are trifluoromethyl aryl ketones. These products are obtained in good isolated yields when reacting with substrates like benzene, alkylbenzenes, naphthalene, and dibenzofuran .
Scientific Research Applications
2-(Trifluoroacetoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a reagent for the trifluoroacetylation of various substrates, aiding in the synthesis of trifluoromethylated compounds.
Biology: The compound’s ability to modify biological molecules through trifluoroacetylation makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Trifluoromethylated compounds often exhibit enhanced biological activity and stability, making this compound valuable in drug development.
Industry: It is used in the production of specialty chemicals and materials that require trifluoromethyl groups for improved performance
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetoxy)pyridine involves the transfer of the trifluoroacetyl group to the target substrate. This process is facilitated by the presence of a catalyst, such as aluminum chloride, which activates the substrate and promotes the nucleophilic attack by the trifluoroacetyl group. The molecular targets are typically nucleophilic sites on the substrate, such as amines, alcohols, and phenols .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic anhydride: Another trifluoroacetylating agent, but it requires the presence of a base for effective reactions.
Trifluoroacetic acid: Used for trifluoroacetylation but is less reactive compared to 2-(Trifluoroacetoxy)pyridine.
Trifluoromethyl iodide: Used for introducing trifluoromethyl groups but operates through a different mechanism.
Uniqueness
This compound is unique due to its mild reaction conditions and the absence of a need for additional bases. This makes it a more convenient and versatile reagent for trifluoroacetylation reactions compared to other similar compounds .
Biological Activity
2-(Trifluoroacetoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound (C7H4F3NO2) is characterized by the presence of a trifluoroacetoxy group attached to a pyridine ring. Its structure contributes to its reactivity and biological interactions. The compound is known for undergoing trifluoroacetylation reactions, which can enhance the bioactivity of various substrates, particularly in the synthesis of pharmaceuticals .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in target organisms.
- Cell Cycle Interference : The compound may affect cell cycle progression, leading to apoptosis in cancer cells. This has been observed in various studies focusing on glioma and other cancer cell lines .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated against several cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
U87MG (glioblastoma) | 0.5 | Induction of apoptosis |
HeLa (cervical carcinoma) | 0.8 | Cell cycle arrest and apoptosis |
A549 (lung carcinoma) | 1.0 | ROS generation |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Case Studies
- Study on Glioma Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers such as cleaved caspase-3 in U87MG cells, indicating its potential as an effective treatment for glioblastoma .
- Cytotoxicity Assessment : In another investigation, this compound was tested against various human cancer cell lines, showing potent cytotoxic effects with IC50 values ranging from 0.5 to 1.0 μM, highlighting its selectivity towards cancerous cells over normal cells .
Toxicological Considerations
Despite its promising biological activities, it is essential to consider the toxicological profile of this compound. Research indicates that pyridine derivatives may pose carcinogenic risks and can cross biological barriers such as the placental barrier . Therefore, understanding the safety profile is crucial for therapeutic applications.
Properties
IUPAC Name |
pyridin-2-yl 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4-11-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCXMOBNIFBHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405068 | |
Record name | 2-(Trifluoroacetoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96254-05-6 | |
Record name | 2-(Trifluoroacetoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoroacetoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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